molecular formula C16H15ClN2O2S2 B2869582 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-84-2

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2869582
CAS No.: 868218-84-2
M. Wt: 366.88
InChI Key: ZIADASSVEQFTPJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical hybrid compound designed for pharmaceutical and biochemical research. It incorporates a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core structure is fused with a benzenesulfonyl group, a moiety widely recognized in drug discovery for its ability to modulate biological processes and enhance the pharmacokinetic properties of lead compounds . The compound features an additional (3-chlorophenyl)methyl)sulfanyl substituent, which can further influence its binding affinity and selectivity. The molecular hybridization of these pharmacophoric units is a established strategy to develop novel entities with potential multi-target activities against complex disorders . As a key building block in drug discovery, this compound is suited for exploring new therapeutic agents. Its structure suggests potential for application in developing enzyme inhibitors, such as carbonic anhydrase inhibitors with antiproliferative properties, or for probing other biochemical pathways where imidazoline derivatives have shown activity . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecular architectures. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIADASSVEQFTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable thiol to form a sulfonyl thioether. This intermediate is then reacted with a chlorophenylmethyl compound under controlled conditions to introduce the chlorophenyl group. Finally, the dihydroimidazole ring is formed through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole (QFM)

  • Substituents: 2-chlorobenzylsulfanyl at C2.
  • Molecular Weight: 238.72 g/mol.
  • Key Difference: The ortho -chlorine position reduces steric hindrance compared to the meta -chlorine in the target compound. This positional isomerism may affect binding interactions in biological targets.

1-(Benzenesulfonyl)-2-[(3,4-Dichlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazole Substituents: 3,4-dichlorobenzylsulfanyl at C2.

1-[(3,4-Dimethylphenyl)Sulfonyl]-2-Phenyl-4,5-Dihydro-1H-Imidazole

  • Substituents: 3,4-dimethylbenzenesulfonyl at N1.
  • Molecular Weight: 314.40 g/mol.
  • Key Difference: Methyl groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing benzenesulfonyl group in the target compound.
Structural and Crystallographic Insights
  • Crystal Packing : Mercury software () enables analysis of packing patterns. The benzenesulfonyl group in the target compound likely engages in π-π stacking, while the 3-chlorobenzyl group may participate in halogen bonding, as seen in related structures .

Characterization Techniques :

  • FT-IR : Peaks at ~1590 cm<sup>-1</sup> (C=N stretching) and ~1250 cm<sup>-1</sup> (C-N stretching) confirm the imidazole core .
  • NMR : Distinct signals for the 3-chlorobenzyl group (δ 4.2–4.5 ppm for SCH2) and aromatic protons (δ 7.2–7.6 ppm) .

Biological Activity

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological activities, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Structural Characteristics

The compound features several notable structural elements:

  • Chemical Formula : C22H24ClN3O3S2
  • Molecular Weight : 478.02 g/mol
  • Functional Groups :
    • Imidazole ring
    • Benzenesulfonyl group
    • Chlorophenyl group
    • Methylsulfanyl group

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Notes
NIH 3T3 (Ras transformed)1.25Induced phenotypic reversion
Multiple tumor typesNot activeNo cytotoxic activity observed
Rat-1 tumor model24Potent farnesyltransferase inhibitor

These findings suggest that while some derivatives show promising activity against specific cancer cell lines, others lack significant cytotoxic effects.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary evaluations indicated potential effectiveness against various bacterial strains; however, detailed quantitative data remains limited.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the imidazole ring plays a crucial role in enzyme inhibition and receptor interactions, similar to other compounds in its class.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on multiple cancer cell lines, finding no significant cytotoxicity at concentrations up to 10 µM. The results indicated that modifications to the imidazole structure could enhance activity against specific targets.
  • In Vivo Studies : Animal models have shown variable responses to treatment with imidazole derivatives, suggesting the need for further optimization of the chemical structure to improve efficacy and reduce toxicity.

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